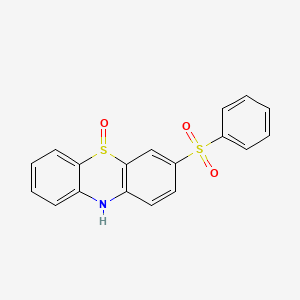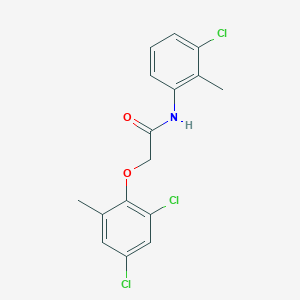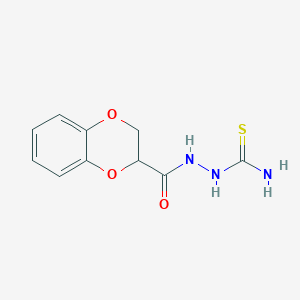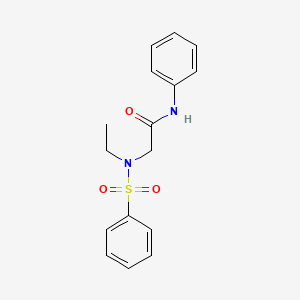
3-(phenylsulfonyl)-10H-phenothiazine 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(phenylsulfonyl)-10H-phenothiazine 5-oxide, commonly known as PSPO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. PSPO is a heterocyclic organic compound that belongs to the phenothiazine family and is structurally similar to other phenothiazine derivatives such as chlorpromazine and promethazine. In
Scientific Research Applications
PSPO has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. PSPO has been reported to possess antioxidant, anti-inflammatory, and antitumor activities. It has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, PSPO has been used as a probe to study the redox properties of biological systems.
Mechanism of Action
The exact mechanism of action of PSPO is not fully understood, but it is believed to act through multiple pathways. PSPO can scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant and anti-inflammatory effects. PSPO can also modulate the activity of various enzymes and proteins, such as NADPH oxidase and NF-κB, which are involved in oxidative stress and inflammation. Additionally, PSPO can interact with neurotransmitter receptors and ion channels, which may underlie its neuroprotective and cognitive-enhancing effects.
Biochemical and physiological effects:
PSPO has been shown to affect various biochemical and physiological processes in vitro and in vivo. For example, PSPO can reduce the levels of reactive oxygen species and pro-inflammatory cytokines in cells and tissues. PSPO can also increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In animal models, PSPO has been shown to improve memory and learning performance, reduce oxidative stress markers, and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
PSPO has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties are well-characterized. Moreover, PSPO is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, PSPO also has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. Furthermore, the exact mechanism of action of PSPO is still not fully understood, which may hinder its clinical development.
Future Directions
There are several future directions for research on PSPO. First, further studies are needed to elucidate the exact mechanism of action of PSPO and its effects on various biochemical and physiological processes. Second, more research is needed to explore the potential therapeutic applications of PSPO, particularly in the treatment of neurodegenerative diseases and cancer. Third, the development of novel PSPO derivatives with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Finally, the use of PSPO as a probe to study the redox properties of biological systems may provide new insights into the role of oxidative stress in health and disease.
Conclusion:
In conclusion, PSPO is a unique and promising compound that has gained significant attention in the field of scientific research. PSPO has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. PSPO possesses antioxidant, anti-inflammatory, and antitumor activities, and it has been shown to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of PSPO and its potential therapeutic applications.
Synthesis Methods
PSPO can be synthesized through several methods, including oxidation of 3-(phenylsulfonyl) phenothiazine with hydrogen peroxide, potassium permanganate, or other oxidizing agents. The yield of PSPO can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Properties
IUPAC Name |
3-(benzenesulfonyl)-10H-phenothiazine 5-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S2/c20-23-17-9-5-4-8-15(17)19-16-11-10-14(12-18(16)23)24(21,22)13-6-2-1-3-7-13/h1-12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIQGFHOZRESGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4S3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4949864.png)
![5-phenyl-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B4949870.png)

![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate](/img/structure/B4949877.png)

![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4949888.png)
![4-[(propylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4949899.png)
![ethyl 2-({3-phenyl-3-[(trifluoroacetyl)amino]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4949901.png)
![1,2-ethanediyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]](/img/structure/B4949911.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4949919.png)


![1-adamantyl[(2-thienylcarbonyl)amino]acetic acid](/img/structure/B4949954.png)
![N-phenyl-3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4949959.png)
